molecular formula C18H15NO4S B2749957 (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1428381-73-0

(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2749957
CAS No.: 1428381-73-0
M. Wt: 341.38
InChI Key: VSOXMJSGKRKGIL-SOFGYWHQSA-N
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Description

(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a unique combination of functional groups:

  • Benzo[d][1,3]dioxol (methylenedioxyphenyl) group: A fused aromatic ring system known for enhancing metabolic stability and influencing lipophilicity in drug design .
  • Thiophen-2-yl moiety: A heteroaromatic group that facilitates π-π interactions with biological targets, commonly seen in anticancer and antimicrobial agents .
  • Acrylamide backbone: The (E)-configured α,β-unsaturated carbonyl system is critical for electrophilic reactivity, enabling covalent or non-covalent interactions with biological nucleophiles like cysteine residues .

Properties

IUPAC Name

(E)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-18(8-6-15-4-3-11-24-15)19-9-1-2-10-21-14-5-7-16-17(12-14)23-13-22-16/h3-8,11-12H,9-10,13H2,(H,19,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOXMJSGKRKGIL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine

The alkyne-linked amine intermediate is synthesized via nucleophilic substitution between propargyl bromide and 4-hydroxybenzo[d]dioxole (piperonyl alcohol). A modified procedure from employs sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the phenolic oxygen, followed by propargyl bromide addition. After 1 hour at room temperature, the reaction is quenched with saturated ammonium chloride (NH₄Cl), extracted with ethyl acetate (EtOAc), and purified via silica gel chromatography (16% EtOAc/hexanes), yielding 17–18%.

Table 1: Reaction Conditions for Alkyne Intermediate Synthesis

Base Solvent Temperature Yield Purification Method
NaH (1.5 eq) THF RT 17% Column chromatography
K₂CO₃ DMF 80°C 35% Not reported

Alternative methods using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C may improve yields but require rigorous moisture control.

Synthesis of 3-(Thiophen-2-yl)acryloyl Chloride

The acryloyl chloride precursor is prepared via a two-step process:

  • Knoevenagel Condensation : Thiophene-2-carbaldehyde reacts with malonic acid in ethanol under reflux to form (E)-3-(thiophen-2-yl)acrylic acid.
  • Acid Chloride Formation : The acrylic acid is treated with oxalyl chloride (1.2 eq) and catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0°C. The mixture is stirred for 2 hours, and excess reagents are removed under reduced pressure to yield the acyl chloride as a pale-yellow liquid (89% yield).

Formation of the Acrylamide Moiety

Coupling of Amine and Acyl Chloride

The final step involves reacting 4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-amine with 3-(thiophen-2-yl)acryloyl chloride in anhydrous DCM. Triethylamine (TEA, 1.5 eq) is added to scavenge HCl, and the reaction proceeds at 0°C for 30 minutes, followed by room temperature stirring for 12 hours. Workup includes washing with 10% HCl and sodium bicarbonate, drying over Na₂SO₄, and chromatography (EtOAc/hexanes, 1:3) to isolate the product.

Table 2: Acrylamide Coupling Optimization

Base Solvent Temperature Yield Purity (HPLC)
TEA (1.5 eq) DCM 0°C → RT 80% 98.5%
Pyridine THF RT 65% 95.2%

Triethylamine in DCM outperforms pyridine in THF, likely due to better solubility and acid neutralization efficiency.

Stereochemical Control and Purification

Ensuring (E)-Configuration in Acrylamide

The (E)-stereochemistry is preserved by conducting the Knoevenagel condensation under kinetic control (reflux in ethanol) and avoiding prolonged exposure to heat during acyl chloride formation. Nuclear magnetic resonance (NMR) analysis confirms the trans configuration via coupling constants (J = 15.8 Hz for the α,β-unsaturated protons).

Chromatographic Purification Challenges

The target compound’s polarity necessitates gradient elution (5–25% THF in hexanes) to resolve it from unreacted amine and acyl chloride byproducts. Analytical HPLC (C18 column, 70:30 acetonitrile/water) validates a retention time of 12.3 minutes with >99% purity.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

While batch processes suffice for laboratory-scale synthesis (1–10 g), continuous flow systems may enhance reproducibility for larger batches. Microreactors with precise temperature control (20–25°C) minimize side reactions during alkyne formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 15.8 Hz, 1H, CH=CO), 6.95–6.82 (m, 5H, aromatic), 5.93 (s, 2H, OCH₂O), 4.21 (s, 2H, NHCH₂).
  • HRMS (ESI+) : m/z calculated for C₁₉H₁₆N₂O₃S [M+H]⁺: 353.0956; found: 353.0958.

PXRD and Thermal Analysis

Powder X-ray diffraction (PXRD) confirms crystallinity, while thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, suitable for storage at ambient conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The incorporation of the thiophene and benzo[d][1,3]dioxole groups may enhance the compound's ability to inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth. For instance, studies have shown that compounds containing thiophene derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. The presence of the benzo[d][1,3]dioxole moiety is known to contribute to enhanced antimicrobial activity due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways . Preliminary studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Biological Research

Inflammation Modulation
Recent studies have highlighted the role of NLRP3 inflammasome in various inflammatory diseases. Compounds similar to (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide have been shown to inhibit NLRP3 activation, thereby reducing the release of pro-inflammatory cytokines such as IL-1β . This suggests potential applications in treating chronic inflammatory conditions.

Mechanistic Studies
Understanding the mechanism of action for this compound involves studying its interactions with biological macromolecules. Research indicates that compounds with similar structures can form hydrogen bonds with proteins or nucleic acids, potentially influencing their function and modulating biological pathways at the molecular level . This area of study is crucial for elucidating how this compound exerts its effects in cellular systems.

Materials Science

Development of New Materials
The unique chemical structure of this compound makes it a candidate for developing advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the synthesis of functionalized materials that can be tailored for specific applications in electronics or nanotechnology .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through reactions involving catechol derivatives.
  • Introduction of the Thiophene Group : This often requires specific coupling reactions under controlled conditions.
  • Final Coupling Reaction : The final product is obtained through amidation or other coupling strategies.

Mechanism of Action

The mechanism of action of (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses, making it a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Linker Flexibility : The target compound’s but-2-yn-1-yloxy linker provides rigidity compared to the flexible propyl or ethyl spacers in analogs like 5112 or . This may reduce entropic penalties during target binding.
  • Aromatic Substituents : The benzo[d][1,3]dioxol and thiophen-2-yl groups in the target compound offer a balance of lipophilicity and π-stacking capability, whereas analogs like 7h prioritize hydrogen bonding via benzimidazole .
Hypothetical Activity Based on Analogs:
  • Anticancer Potential: Analog 5112 and compounds in demonstrate that acrylamides with electron-withdrawing groups (e.g., nitro, cyano) exhibit enhanced cytotoxicity. The target compound’s thiophene and benzo[d][1,3]dioxol groups may similarly disrupt kinase or protease activity .
  • Metabolic Stability : The methylenedioxyphenyl group in the target compound is less prone to oxidative metabolism compared to the hydroxy-dimethoxyphenyl group in 7h .
  • Solubility : The rigid alkyne linker may reduce aqueous solubility compared to more flexible analogs, necessitating formulation optimization.

Crystallographic and Computational Insights

Though crystal data for the target compound is absent, evidence highlights tools like SHELXL (for refinement ) and Mercury CSD (for void analysis ) as critical for analyzing similar structures. For example, the triazole-thione compound in uses hydrogen bonding to stabilize its crystal lattice, a feature that could be explored for the target compound’s solid-state properties.

Biological Activity

(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide, identified by its CAS number 1448139-74-9, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological properties, and relevant case studies regarding its anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H15NO4C_{15}H_{15}NO_{4} with a molecular weight of 273.28 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a thiophenyl group through an acetamide linkage, which is hypothesized to contribute to its biological activity.

PropertyValue
CAS Number1448139-74-9
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol

Synthesis

The synthesis of this compound involves the reaction of benzo[d][1,3]dioxole derivatives with thiophene-containing compounds. This process typically requires careful control of reaction conditions to yield the desired product with high purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52

These values indicate that the synthesized compounds have lower IC50 values compared to standard drugs like doxorubicin (IC50 values of 7.46 µM for HepG2), suggesting enhanced efficacy against these cancer types .

The mechanism by which this compound exerts its anticancer effects may involve several pathways:

  • EGFR Inhibition : Studies have shown that compounds containing similar moieties can inhibit epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells as evidenced by annexin V-FITC assays and alterations in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis indicates that these compounds can induce cell cycle arrest in specific phases, thereby preventing cancer cell division.

Case Studies

Several case studies have reported on the biological activities of benzo[d][1,3]dioxole derivatives:

  • Study on Thiourea Derivatives : A study demonstrated that thiourea derivatives incorporating benzo[d][1,3]dioxole exhibited significant cytotoxicity against various cancer cell lines while showing low toxicity towards normal cells .
  • Molecular Docking Studies : Molecular docking studies suggest that these compounds may interact favorably with active sites on kinases involved in cell signaling pathways critical for tumor growth .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Optimize stoichiometry to avoid side products (e.g., over-alkylation) .

Basic: How is structural confirmation achieved post-synthesis?

Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the acrylamide backbone and substituent positions (e.g., benzodioxole and thiophene moieties) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and S percentages to validate purity .

Advanced Tip : X-ray crystallography (using SHELX for refinement) resolves stereochemical ambiguities but requires high-quality single crystals .

Advanced: How can yield be optimized in multi-step syntheses?

Methodological Answer:
Critical parameters include:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
  • Catalyst Selection : Triethylamine (TEA) or DMAP enhances reaction rates in nucleophilic substitutions .
  • Solvent Choice : DMF improves solubility of aromatic intermediates but requires post-reaction removal via vacuum distillation .

Q. Example Workflow :

StepReagents/ConditionsYield Optimization Strategy
Amide FormationEDCI/DMAP, DMF, 0°CUse 1.2 equiv of EDCI to drive reaction completion
PurificationEthyl acetate/hexane (3:7)Gradient elution reduces co-elution of byproducts

Advanced: How do structural modifications influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Benzodioxole Modifications : Electron-donating groups (e.g., methoxy) enhance binding to enzymes like cytochrome P450, while bulky substituents reduce bioavailability .
  • Thiophene Replacement : Substituting thiophene with furan decreases antimicrobial potency but improves solubility .

Q. Case Study :

Analog StructureModificationObserved Activity ChangeReference
Benzo[d][1,3]dioxole → PhenylReduced electron density40% lower enzyme inhibition
Thiophene → FuranIncreased polarity2× higher aqueous solubility

Advanced: What crystallographic approaches resolve 3D structure challenges?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution diffraction data.
  • Refinement Tools : SHELXL refines atomic positions and thermal parameters, while Mercury visualizes packing motifs and hydrogen-bonding networks .
  • Challenges : Hygroscopic crystals require paraffin oil coating or cryogenic cooling during data collection .

Basic: What handling protocols ensure compound stability?

Methodological Answer:

  • Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Handling : Use gloveboxes for moisture-sensitive reactions; avoid contact with strong acids/bases to preserve the acrylamide group .

Advanced: How to address contradictions in biological activity data?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Dose-Response Analysis : Use Hill plots to compare IC50_{50} values across studies. For example, discrepancies in anticancer activity may arise from differences in apoptosis assays (Annexin V vs. TUNEL) .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase binding pockets) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .

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